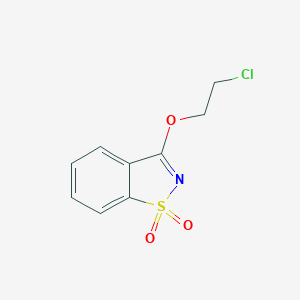

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether (CBME) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can react with DNA and other cellular components, leading to the inhibition of cell proliferation and the induction of apoptosis.

科学的研究の応用

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been extensively used in scientific research as a tool for studying DNA damage and repair, cell cycle regulation, and apoptosis. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has also been used to investigate the role of DNA damage in aging and neurodegenerative diseases.

作用機序

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether exerts its cytotoxic effects by alkylating DNA at the N7 position of guanine and the N3 position of adenine. This leads to the formation of DNA adducts that interfere with DNA replication and transcription. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether also induces DNA double-strand breaks, which activate the DNA damage response pathway and trigger apoptosis. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can react with other cellular components, such as proteins and lipids, leading to oxidative stress and cell death.

Biochemical and physiological effects:

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage checkpoint activation. It also activates the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can affect the expression of genes involved in DNA repair, apoptosis, and cell cycle regulation.

実験室実験の利点と制限

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is a potent and selective alkylating agent that can be used to study the effects of DNA damage on cellular processes. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC or GC-MS. However, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is highly reactive and can be toxic to cells at low concentrations. It also has a short half-life in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether. One area of interest is the development of new analogs with improved pharmacological properties, such as increased stability and selectivity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether treatment. Additionally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used to study the effects of DNA damage on aging and neurodegenerative diseases, which may lead to the development of new therapies.

合成法

The synthesis of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether involves the reaction of 2-chloroethyl isocyanate with 1,1-dioxido-1,2-benzisothiazole in the presence of a base catalyst. The product is obtained as a yellow crystalline solid with a melting point of 98-100°C. The purity of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

特性

分子式 |

C9H8ClNO3S |

|---|---|

分子量 |

245.68 g/mol |

IUPAC名 |

3-(2-chloroethoxy)-1,2-benzothiazole 1,1-dioxide |

InChI |

InChI=1S/C9H8ClNO3S/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,5-6H2 |

InChIキー |

CGKMDHCWSOHQCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl |

正規SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286433.png)

![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286434.png)

![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286435.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286437.png)

![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286438.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286439.png)

![2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286440.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286441.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286442.png)

![2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B286443.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286446.png)

![2-[(4-{4-nitrophenyl}-1-piperazinyl)methyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286448.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286449.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide](/img/structure/B286452.png)